N-propylpiperidine-1-sulfonamide

説明

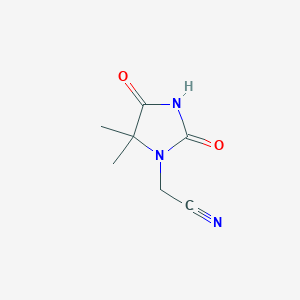

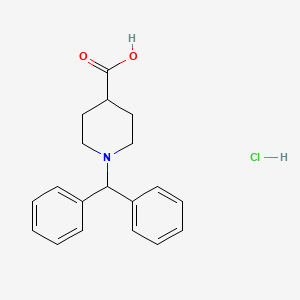

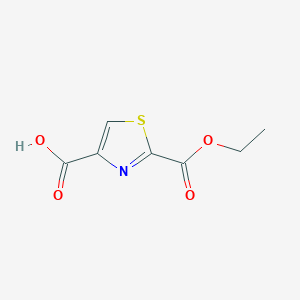

N-propylpiperidine-1-sulfonamide is an organosulfur compound that belongs to the piperidine family. It has a CAS Number of 1094460-18-0 and a molecular weight of 206.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Synthesis of Sulfonamides

A novel method for the synthesis of sulfonamides was developed due to the limitations of standard reactions for sulfonamide formation. This method involves the aminolysis of p-nitrophenylsulfonates to yield potent and selective adenosine A2B receptor antagonists. This approach overcomes the low yields of traditional methods and achieves satisfying to very good yields for a variety of amines (Luo et al., 2006).

Carbon-14 Labeling for Drug Research

Carbon-14 labeling of (S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, known as (−)OSU-6162, has been achieved for pharmacological studies. This compound is a dopamine autoreceptor antagonist with potential antipsychotic properties. The labeled product is used for drug metabolism and pharmacokinetic studies in drug discovery and development (A. Chaudhary & J. P. McGrath, 2000).

Anticancer and Antiviral Applications

Sulfonamides show substantial antitumor activity in vitro and in vivo. They operate through various mechanisms such as carbonic anhydrase inhibition, cell cycle perturbation, and disruption of microtubule assembly. Some sulfonamide derivatives are undergoing clinical trials for cancer treatment. Furthermore, they exhibit remarkable antiviral activity, especially in HIV treatment, by inhibiting viral replication through zinc ion ejection from critical zinc finger viral proteins (A. Scozzafava et al., 2003).

Environmental Analysis and Food Safety

A method for detecting sulfonamide residues in chicken meat and eggs has been established, leveraging high-performance liquid chromatography. This is crucial for ensuring food safety and monitoring antibiotic use in agriculture (J. Premarathne et al., 2017).

Acidity and Reactivity in Drug Design

The acidity of sulfonamides is pivotal for their reactivity and suitability as prodrugs. Understanding the factors affecting the acidity of the sulfonamido group leads to insights into the reactivity of sulfa drugs towards acylating agents and informs the design of sulfonamide prodrugs (J. Gomes & P. Gomes, 2005).

Synthesis of Novel Sulfonamide Drugs

Recent research focused on the synthesis of sulfonamides by reacting p-toluenesulfonyl chloride with different compounds, leading to products with antibacterial potential and acceptable safety for future medicinal drug use (S. Hussain et al., 2022).

作用機序

Target of Action

Sulfonamides are known to target a crucial enzyme in bacteria called dihydropteroate synthetase, which is involved in the synthesis of folic acid .

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase. They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary. Generally, they are well absorbed orally and widely distributed in the body. They are partially metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the synthesis of nucleic acids and proteins, which inhibits the growth and multiplication of bacteria .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, the presence of organic matter can affect the activity of sulfonamides. Moreover, the pH of the environment can influence the ionization state of sulfonamides, which can affect their absorption and distribution .

生化学分析

Biochemical Properties

N-propylpiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can affect neurotransmitter release and synaptic plasticity, leading to changes in neuronal communication and function. In cancer cells, it may alter the expression of oncogenes and tumor suppressor genes, impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology, proliferation rates, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and utilization. Additionally, this compound may interact with cofactors, such as NADH and ATP, modulating their availability and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. Studies have shown that this compound can accumulate in certain tissues, such as the liver and brain, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling .

特性

IUPAC Name |

N-propylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJBARFRSQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)